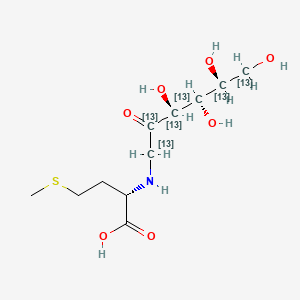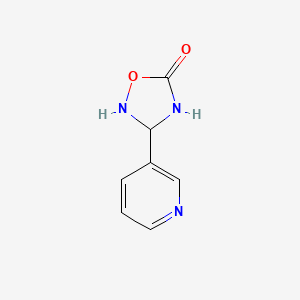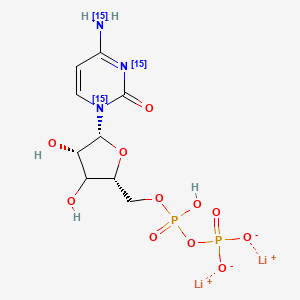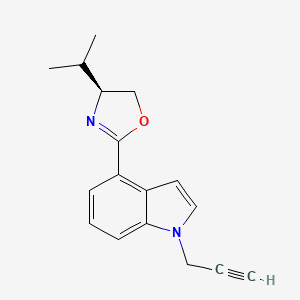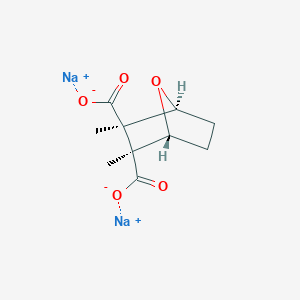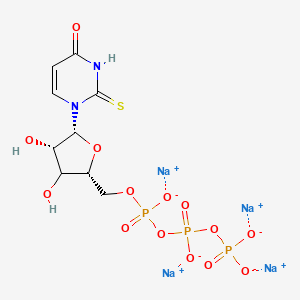
2-Thio-UTP (tetrasodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thio-UTP (tetrasodium) involves the modification of uridine triphosphate (UTP) by introducing a sulfur atom at the 2-position of the uracil ring. The reaction typically requires specific reagents and conditions to ensure the successful incorporation of the sulfur atom .
Industrial Production Methods
Industrial production methods for 2-Thio-UTP (tetrasodium) are not widely documented.
Analyse Chemischer Reaktionen
Types of Reactions
2-Thio-UTP (tetrasodium) can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized under specific conditions.
Substitution: The compound can participate in substitution reactions where the sulfur atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions and nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and the nature of the reagents used .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones .
Wissenschaftliche Forschungsanwendungen
2-Thio-UTP (tetrasodium) has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Acts as a potent agonist for P2Y2, P2Y4, and P2Y6 receptors, making it valuable in studying cellular signaling pathways.
Medicine: Significant in cancer research due to its interaction with P2Y receptors, which are involved in various physiological processes.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Wirkmechanismus
2-Thio-UTP (tetrasodium) exerts its effects by acting as an agonist for P2Y2, P2Y4, and P2Y6 receptors. These receptors are part of the purinergic receptor family and play a role in various cellular processes. The compound binds to these receptors, activating them and triggering downstream signaling pathways that influence cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Thio-UTP: A selective P2Y2 inhibitor with similar properties and applications.
Diquafosol: Another P2Y2 receptor agonist used in ophthalmic solutions.
Uniqueness
2-Thio-UTP (tetrasodium) is unique due to its potent agonistic activity on multiple P2Y receptors, making it a versatile tool in research. Its ability to interact with P2Y2, P2Y4, and P2Y6 receptors distinguishes it from other similar compounds that may only target a single receptor subtype .
Eigenschaften
Molekularformel |
C9H11N2Na4O14P3S |
|---|---|
Molekulargewicht |
588.14 g/mol |
IUPAC-Name |
tetrasodium;[[[(2R,4S,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H15N2O14P3S.4Na/c12-5-1-2-11(9(29)10-5)8-7(14)6(13)4(23-8)3-22-27(18,19)25-28(20,21)24-26(15,16)17;;;;/h1-2,4,6-8,13-14H,3H2,(H,18,19)(H,20,21)(H,10,12,29)(H2,15,16,17);;;;/q;4*+1/p-4/t4-,6?,7+,8-;;;;/m1..../s1 |
InChI-Schlüssel |
QCBCNKBBEOQRRB-HRHJKWFCSA-J |
Isomerische SMILES |
C1=CN(C(=S)NC1=O)[C@H]2[C@H](C([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] |
Kanonische SMILES |
C1=CN(C(=S)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


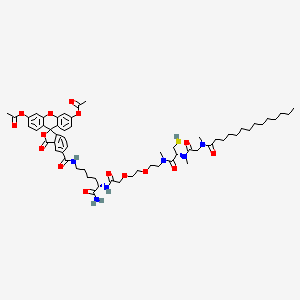
![[(1S,7S,28R,29R,38S)-1,16,17,18,21,22,23,34,35,39,39-undecahydroxy-2,5,13,26,31-pentaoxo-6,9,12,27,30,40-hexaoxaoctacyclo[34.3.1.04,38.07,28.010,29.014,19.020,25.032,37]tetraconta-3,14,16,18,20,22,24,32,34,36-decaen-8-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12367593.png)

